tert-Butyl (2-bromopyridin-3-yl)carbamate
Overview
Description
tert-Butyl (2-bromopyridin-3-yl)carbamate is an organic compound with the molecular formula C10H13BrN2O2 and a molecular weight of 273.13 g/mol . This compound is characterized by the presence of a tert-butyl group, a bromopyridine moiety, and a carbamate functional group. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (2-bromopyridin-3-yl)carbamate can be synthesized through a multi-step process. One common method involves the bromination of 3-pyridinol to obtain 2-bromo-3-pyridinol, which is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the desired carbamate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and carbamation reactions under controlled conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-bromopyridin-3-yl)carbamate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The pyridine ring can undergo oxidation or reduction under specific conditions.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Hydrolysis: Formation of 2-bromopyridin-3-amine and carbon dioxide.
Scientific Research Applications
tert-Butyl (2-bromopyridin-3-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (2-bromopyridin-3-yl)carbamate involves its interaction with specific molecular targets. The bromopyridine moiety can bind to active sites of enzymes or receptors, modulating their activity. The carbamate group can undergo hydrolysis, releasing the active amine, which can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (5-bromopyridin-3-yl)carbamate: Similar structure with the bromine atom at a different position on the pyridine ring.
tert-Butyl (3-bromopyridin-2-yl)carbamate: Another positional isomer with the bromine atom at the 3-position.
Uniqueness
tert-Butyl (2-bromopyridin-3-yl)carbamate is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. The position of the bromine atom and the carbamate group can affect the compound’s interaction with molecular targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
tert-butyl N-(2-bromopyridin-3-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)13-7-5-4-6-12-8(7)11/h4-6H,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWNZOFKKFIZAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50557014 | |
Record name | tert-Butyl (2-bromopyridin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50557014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116026-98-3 | |
Record name | tert-Butyl (2-bromopyridin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50557014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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